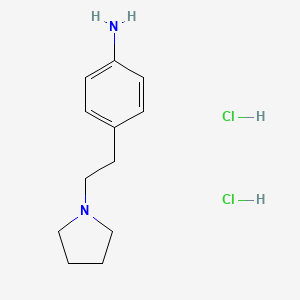

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride

Descripción general

Descripción

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is commonly used in biochemical research, particularly in the study of proteomics. This compound is known for its unique structure, which includes a pyrrolidine ring attached to an ethyl chain, which is further connected to a phenylamine group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.

Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where the pyrrolidine ring is reacted with an ethyl halide under basic conditions.

Formation of the Phenylamine Group: The phenylamine group is introduced through a nucleophilic substitution reaction, where the ethyl-pyrrolidine intermediate is reacted with a halogenated benzene derivative.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis steps mentioned above.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at both the aromatic amine and pyrrolidine groups:

-

Aromatic amine oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions to form nitroso or nitro derivatives.

-

Pyrrolidine oxidation : Forms pyrrolidine N-oxide when treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

Table 1: Oxidation Reaction Conditions and Products

Reduction Reactions

Reductive processes primarily target intermediates or modified forms of the compound:

-

Catalytic hydrogenation : Reduces nitroso derivatives (generated via oxidation) back to the parent amine using H₂ and palladium on carbon (Pd/C).

-

Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces imine intermediates without affecting the pyrrolidine ring .

Substitution Reactions

The aromatic amine group participates in electrophilic substitution:

-

Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling reactions with phenols or arylamines to generate azo dyes .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to produce N-alkylated derivatives .

Table 2: Substitution Reaction Parameters

Acylation and Protection

The primary amine undergoes acylation for functionalization or protection:

-

Acetylation : Reacts with acetic anhydride ((CH₃CO)₂O) in pyridine to form N-acetyl derivatives .

-

Boc protection : Uses di-tert-butyl dicarbonate (Boc₂O) in THF with a catalytic base to generate tert-butoxycarbonyl (Boc)-protected amine .

Acid-Base Reactivity

As a dihydrochloride salt, the compound releases free base in alkaline conditions:

-

Deprotonation : Treatment with NaOH (1M) liberates 4-(2-pyrrolidin-1-yl-ethyl)-phenylamine, enhancing nucleophilicity for subsequent reactions .

Complexation and Coordination

The pyrrolidine nitrogen acts as a ligand in metal coordination:

Aplicaciones Científicas De Investigación

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of biochemical pathways and protein interactions.

Industry: The compound is used in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of 4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride can be compared with other similar compounds, such as:

4-(2-Piperidin-1-yl-ethyl)-phenylamine: This compound has a piperidine ring instead of a pyrrolidine ring, which can lead to different chemical and biological properties.

4-(2-Morpholin-1-yl-ethyl)-phenylamine: This compound contains a morpholine ring, which also affects its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Actividad Biológica

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a phenylamine core substituted with a pyrrolidine moiety, which contributes to its biological properties. Understanding the structure is crucial for exploring its interactions with biological targets.

Research indicates that the compound exhibits various mechanisms of action, including:

- Kinase Inhibition : Certain derivatives of pyrrolidine have shown selective inhibition against kinases such as CK1, which is implicated in several cellular processes including circadian rhythm regulation and cancer progression .

- Antimicrobial Activity : Compounds structurally related to 4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine have demonstrated significant antibacterial and antifungal activities. For instance, studies on pyrrolidine derivatives have reported minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria .

Antibacterial Activity

In vitro assays have been conducted to evaluate the antibacterial efficacy of pyrrolidine derivatives. The results are summarized in Table 1 below:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| PA-1 | Staphylococcus aureus | 0.0039 |

| PA-1 | Escherichia coli | 0.025 |

| PA-2 | Bacillus subtilis | 4.69 |

| PA-3 | Pseudomonas aeruginosa | 13.40 |

These findings suggest that modifications to the pyrrolidine ring can enhance antimicrobial properties, with specific substituents playing a critical role in activity .

Anticancer Activity

Recent studies have focused on the anticancer potential of pyrrolidine derivatives. For example, certain compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects at low micromolar concentrations. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study on CK1 Inhibition : A study reported that specific pyrrolidine derivatives exhibited nanomolar activity against CK1 isoforms, suggesting potential applications in cancer therapy due to their role in cell cycle regulation .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of a series of pyrrolidine-based compounds, revealing that some derivatives effectively inhibited bacterial growth within hours, indicating rapid action which is beneficial for therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that:

- Substituents on the Phenyl Ring : Electron-donating groups enhance activity against certain bacterial strains.

- Pyrrolidine Modifications : Alterations in the pyrrolidine ring significantly affect both potency and selectivity towards biological targets.

Propiedades

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;;/h3-6H,1-2,7-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHAUACRELENOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.